(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Overview
Description
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group and a methyl group attached to the isoxazole ring, along with a methanol group
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Pathways
For instance, indole derivatives have been reported to affect pathways related to inflammation, viral replication, cancer cell proliferation, and oxidative stress .
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
For instance, indole derivatives have been reported to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, and neutralize oxidative stress .
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromo-2-nitrobenzyl alcohol. This intermediate is then subjected to cyclization in the presence of a base, such as sodium methoxide, to yield the desired isoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The methanol group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine group before cyclization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: Contains a fluorine atom instead of bromine.
(3-(4-Methylphenyl)-5-methylisoxazol-4-yl)methanol: Has a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol can significantly influence its reactivity and interactions compared to its analogs. Bromine is a larger and more polarizable atom, which can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
Properties
IUPAC Name |
[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXHCRMTIJBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801247023 | |
Record name | 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801247023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-17-5 | |
Record name | 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801247023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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